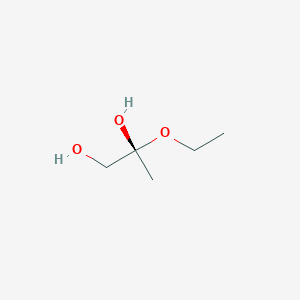

(R)-2-Ethoxypropane-1,2-diol

Description

Significance of Chiral Vicinal Diols in Stereoselective Synthesis

Chiral vicinal diols are a cornerstone of stereoselective synthesis, playing a pivotal role in the creation of enantiomerically pure compounds. Their importance stems from several key aspects:

Chiral Auxiliaries: These molecules can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed and often recycled.

Chiral Ligands: The two hydroxyl groups can coordinate to metal centers, forming chiral catalysts that can induce enantioselectivity in a wide range of transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Chiral Building Blocks: Many natural products and pharmaceutical agents contain the 1,2-diol motif. Enantiomerically pure vicinal diols serve as valuable starting materials for the total synthesis of these complex targets.

Synthetic Intermediates: The hydroxyl groups can be readily functionalized or transformed into other functional groups, providing versatile intermediates for further synthetic manipulations.

The ability to control the three-dimensional arrangement of atoms is paramount in medicinal chemistry and materials science, as the biological activity or material properties of a molecule are often dictated by its stereochemistry. Chiral vicinal diols provide a reliable and versatile tool for achieving this control.

Overview of Research Themes Pertaining to (R)-2-Ethoxypropane-1,2-diol

While the broader class of chiral vicinal diols is extensively studied, specific research focused solely on this compound is limited in the public domain. The available information primarily centers on its identity as a chemical entity and its basic physicochemical properties. Deeper investigation into its specific applications as a chiral auxiliary, its efficacy as a ligand in asymmetric catalysis, or its utilization in the synthesis of specific target molecules is not extensively documented in readily accessible scientific literature.

General research themes for analogous chiral 2-alkoxypropane-1,2-diols suggest potential areas of investigation for the title compound. These include its use in diastereoselective reactions where the alkoxy group and the vicinal diols work in concert to influence the approach of reagents. Furthermore, studies on similar structures often explore their role in organocatalysis or as precursors to more complex chiral ligands. However, detailed research findings directly implicating this compound in such studies are not prominently reported.

Physicochemical Properties of this compound

A compilation of the known physical and chemical properties of this compound is presented below. This data is primarily sourced from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 159350-97-7 | N/A |

| Molecular Formula | C5H12O3 | N/A |

| Molecular Weight | 120.15 g/mol | cookechem.com |

| Density | 1.002 g/mL at 25 °C | ichemical.com |

| Boiling Point | 153.861 °C at 760 mmHg | ichemical.com |

| Flash Point | 75 °C | ichemical.com |

| Refractive Index | n20/D 1.415 | ichemical.com |

| Optical Rotation | [α]/D +77.8° (c = 0.5% in chloroform) | ichemical.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H12O3 |

|---|---|

Molecular Weight |

120.15 g/mol |

IUPAC Name |

(2R)-2-ethoxypropane-1,2-diol |

InChI |

InChI=1S/C5H12O3/c1-3-8-5(2,7)4-6/h6-7H,3-4H2,1-2H3/t5-/m1/s1 |

InChI Key |

GPGIVJJPROZHSY-RXMQYKEDSA-N |

Isomeric SMILES |

CCO[C@](C)(CO)O |

Canonical SMILES |

CCOC(C)(CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 Ethoxypropane 1,2 Diol and Analogous Chiral Diols

Chemo-Enzymatic and Biocatalytic Approaches to Chiral Glyceryl Ethers

The use of enzymes in organic synthesis, or biocatalysis, provides significant advantages due to their inherent high selectivity (chemo-, regio-, and enantioselectivity) and ability to function under mild reaction conditions. nih.gov For the production of chiral glyceryl ethers, combining enzymatic reactions with chemical steps in chemo-enzymatic processes has proven to be a particularly powerful strategy. nih.govfrontiersin.org This approach leverages the strengths of both catalysis types to create efficient and streamlined synthetic pathways. nih.govrsc.org

Engineered Glycerol (B35011) Dehydrogenases in Enantioselective Oxidation of Glyceryl Monoethers

A key breakthrough in the synthesis of chiral glyceryl ethers involves the use of engineered glycerol dehydrogenases. rsc.orgnih.gov Researchers have successfully modified a glycerol dehydrogenase from Bacillus stearothermophilus (BsGlyDH) to catalyze the enantioselective oxidation of various alkyl and aryl glyceryl monoethers. rsc.orgnih.govresearchgate.net This enzymatic oxidation selectively converts one enantiomer of the starting material, allowing for the isolation of the other in high enantiomeric purity. Specifically, the engineered enzyme is highly enantioselective toward the (S)-isomers, enabling the production of the corresponding (R)-isomers. rsc.orgnih.gov Further protein engineering at key positions has been shown to broaden the substrate scope and improve kinetics. nih.govbohrium.com

To understand and improve the enzyme's function, Quantum Mechanics/Molecular Mechanics (QM/MM) computational studies have been employed. These studies have provided critical insights into the catalytic mechanism at the atomic level. rsc.orgnih.gov

Role of D123: QM/MM simulations have identified the amino acid residue Aspartate-123 (D123) as a key component in the catalytic mechanism for the oxidation reaction. rsc.orgnih.govresearchgate.net

L252A Mutation: Through structure-guided site-selective mutagenesis, the Leucine-252 (L252) residue was identified as a critical target for engineering. rsc.orgnih.gov The mutation of this residue to Alanine (L252A) effectively reshapes the enzyme's active site. This modification allows the enzyme to better accommodate the productive binding of 3-monoalkyl glycerols, which are bulkier substrates than the enzyme's natural substrate, glycerol. rsc.orgnih.govresearchgate.net

The engineering of the BsGlyDH active site has led to a dramatic improvement in its catalytic performance towards non-natural substrates. The L252A mutation resulted in a significant increase in the catalytic rate constant (kcat) for the oxidation of 3-ethoxypropane-1,2-diol. rsc.orgnih.gov

The L252A variant demonstrated a 163-fold increase in kcat for 3-ethoxypropane-1,2-diol, achieving a specific activity comparable to that of the wild-type enzyme with its native substrate, glycerol. rsc.orgnih.govresearchgate.net Further engineering at this position, such as the L252S mutation, has also been shown to create highly efficient biocatalysts for the deracemization of alkyl glyceryl ethers. nih.gov

Table 1: Enhancement of Catalytic Efficiency (kcat) for BsGlyDH Variants

| Enzyme Variant | Substrate | kcat Fold Increase (vs. Wild-Type) | Reference |

| BsGlyDH L252A | 3-Ethoxypropane-1,2-diol | 163 | rsc.orgnih.govresearchgate.net |

A significant advantage of these engineered enzymes is their compatibility with integrated chemoenzymatic processes, which combine multiple reaction steps into a single vessel, avoiding costly intermediate purification steps. nih.govrsc.org The engineered BsGlyDH L252A variant has been successfully integrated into a one-pot system to produce (R)-3-ethoxypropan-1,2-diol. rsc.orgnih.gov This process involves the initial chemical synthesis of racemic 3-ethoxypropane-1,2-diol from glycidol (B123203) and ethanol (B145695), followed by the in-situ kinetic resolution catalyzed by the enzyme, which selectively oxidizes the (S)-enantiomer to 3-ethoxy-1-hydroxyacetone, leaving the desired (R)-enantiomer untouched and in high purity. rsc.orgnih.govresearchgate.net

Kinetic Resolution Strategies for Racemic Alkyl Glyceryl Ethers

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. wikipedia.org It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.orgyoutube.com In the context of alkyl glyceryl ethers, the engineered BsGlyDH enzyme serves as a chiral biocatalyst. It exhibits high enantioselectivity, preferentially oxidizing the (S)-enantiomer of the racemic glyceryl ether. rsc.orgnih.gov This selective oxidation results in the accumulation of the unreacted (R)-enantiomer, which can then be isolated with a very high enantiomeric excess (>99% ee). rsc.orgnih.gov

For industrial applications, the stability and reusability of biocatalysts are paramount. Immobilization, the process of attaching an enzyme to a solid support material, is a key strategy to enhance its operational stability and facilitate its recovery and reuse over multiple reaction cycles. acs.org

Product Inhibition Management (e.g., continuous extraction)

A highly effective strategy to mitigate this issue is the implementation of continuous product extraction. nih.gov This approach operates on the principle of keeping the product concentration in the reaction medium below the inhibitory threshold. By selectively removing the product as it is formed, the enzyme's catalytic activity is maintained at an optimal level. nih.gov

One practical application of this concept is a differential circulation reactor equipped with a microporous hydrophobic hollow fiber membrane for continuous extraction. nih.gov In a model system for the kinetic resolution of racemic 1-phenyl-1,2-ethanediol, glycerol dehydrogenase (GDH) was used for the enantioselective oxidation of the (R)-enantiomer. The resulting product, 2-hydroxyacetophenone, is a strong inhibitor of GDH. nih.gov By continuously circulating the reaction mixture and extracting the inhibitory ketone through the membrane, a high conversion of 50% (for the racemate) and an excellent enantiomeric excess (>99%) for the remaining (S)-enantiomer were achieved. nih.gov This system also incorporated a cofactor regeneration cycle, using lactate (B86563) dehydrogenase to convert NADH back to the required NAD+. nih.gov Chemoenzymatic processes have also been developed to convert substrates like glycidol and ethanol into (R)-3-ethoxypropan-1,2-diol, a close analog of the target compound, highlighting the applicability of these biocatalytic methods. researchgate.net

Whole-Cell Biotransformations for Stereoselective Diol Production

The use of whole-cell biocatalysts represents a powerful and "green" approach for the production of stereoselective diols. This method leverages the complex enzymatic machinery within microorganisms (such as bacteria, fungi, or yeast) to perform highly selective chemical transformations. nih.gov A key advantage of using whole cells over isolated enzymes is the inherent presence of cofactor regeneration systems, which eliminates the need to add expensive cofactors like NADH or NADPH to the reaction mixture. nih.gov

Whole-cell biotransformations offer several benefits:

High Selectivity: They can achieve excellent chemo-, regio-, and stereoselectivity, allowing for the preparation of a specific enantiomer of a chiral diol. nih.gov

Mild Reaction Conditions: These reactions are typically run in aqueous media under mild temperature and pH conditions, reducing energy consumption and the need for harsh reagents. nih.gov

Economic and Environmental Advantages: The catalysts are renewable and biodegradable, and the processes often generate less toxic waste compared to traditional chemical methods. nih.gov

For instance, the bioreduction of carbonyl compounds using whole cells is a well-established alternative to chemical reduction processes. nih.gov While often applied to simpler substrates, the enzymatic systems within these cells can be harnessed for more complex transformations, including the synthesis of chiral vicinal diols from various precursors. researchgate.netnih.gov

Asymmetric Catalytic Synthesis of Chiral Vicinal Diols

Beyond biocatalysis, asymmetric chemical catalysis provides a robust platform for the synthesis of enantiopure vicinal diols. These methods rely on chiral catalysts to control the stereochemical outcome of the reaction, often with high precision and efficiency.

Transition Metal-Catalyzed Enantioselective Reactions

Transition metals, with their diverse reactivity, are at the forefront of asymmetric catalysis. Ruthenium, rhodium, and platinum complexes, in particular, have been developed into highly effective catalysts for synthesizing chiral diols from unsaturated precursors.

Ruthenium-Catalyzed Asymmetric Ring Opening/Cross Metathesis

Ruthenium-catalyzed asymmetric ring-opening/cross-metathesis (AROCM) has emerged as a potent strategy for creating enantioenriched, functionally rich molecules. mdpi.comnih.gov This method is particularly effective for the desymmetrization of meso-compounds. mdpi.com The reaction uses a chiral ruthenium catalyst to open a cyclic olefin and simultaneously couple the resulting fragment with a second, different olefin (the cross-metathesis partner). researchgate.net

An enantioselective method for synthesizing 1,2-anti-diols has been developed using a cyclometalated chiral-at-ruthenium complex. researchgate.netnih.gov This catalyst effectively performs the AROCM of dioxygenated cyclobutenes, yielding versatile synthetic building blocks with high enantiopurity. researchgate.netnih.gov The utility of these chiral diol fragments has been demonstrated in the synthesis of natural products like the insect pheromone (+)-endo-brevicomin. researchgate.netnih.gov The success of AROCM often depends on controlling the orientation of the propagating ruthenium alkylidene species. mdpi.comnih.gov

| Catalyst Type | Substrate | Key Feature | Application Example |

| Chiral Ruthenium NHC Catalyst | Prochiral Trienes | Asymmetric Ring-Closing Metathesis (ARCM) | Desymmetrization of achiral trienes. mdpi.com |

| Cyclometalated Chiral-at-Ru Complex | Dioxygenated Cyclobutenes | Asymmetric Ring-Opening/Cross-Metathesis | Synthesis of 1,2-anti-diols. researchgate.netnih.gov |

Rhodium-Catalyzed Enantioselective syn Addition of Diborons to Alkenes

The rhodium-catalyzed enantioselective diboration of alkenes is a highly effective method for producing chiral 1,2-diols. organic-chemistry.orgnih.govnih.gov The process involves the syn-addition of a diboron (B99234) reagent, such as bis(catecholato)diboron, across the double bond of an alkene. organic-chemistry.orgnih.gov The resulting 1,2-bis(boronate) ester is then oxidized in a subsequent step (typically with hydrogen peroxide) to yield the desired 1,2-diol. organic-chemistry.orgnih.gov

The key to achieving high enantioselectivity is the use of a chiral ligand. The enantiomerically enriched Quinap ligand, when paired with a rhodium precursor like (nbd)Rh(acac), has proven to be particularly effective. organic-chemistry.orgnih.gov This catalytic system demonstrates high selectivity for a range of substrates, including trans- and trisubstituted alkenes. organic-chemistry.orgnih.gov The reaction mechanism is understood to involve a catalytic cycle of oxidative addition, olefin insertion, and reductive elimination. organic-chemistry.org

| Catalyst System | Diboron Reagent | Substrate Scope | Outcome |

| (nbd)Rh(acac) / (S)-Quinap | Bis(catecholato)diboron | trans- and trisubstituted alkenes | High enantioselection for 1,2-diols after oxidation. organic-chemistry.orgnih.gov |

| Rhodium(I) / Chiral Diene Ligands | Arylboronic Acids | Electron-deficient alkenes (e.g., enones) | High yields and enantioselectivity for 1,4-addition products. researchgate.net |

Organocatalytic Asymmetric Aldol (B89426) Reactions for anti-1,2-Diols (e.g., Proline Catalysis)

The development of organocatalysis has provided a powerful tool for the asymmetric synthesis of chiral molecules. Proline, a simple amino acid, has emerged as a remarkably effective catalyst for direct asymmetric aldol reactions, offering a route to anti-1,2-diols with high diastereo- and enantioselectivities. lookchem.com

This methodology involves the reaction of an aldehyde with a ketone, catalyzed by proline. A key advantage is the ability to use unprotected hydroxyacetone (B41140) as the aldol donor. lookchem.com This approach is challenging due to the potential for multiple regio- and diastereomeric products. However, studies have shown that L-proline can catalyze the aldol reaction between aldehydes, like cyclohexanecarboxaldehyde, and hydroxyacetone to produce the corresponding anti-diol in good yield and with excellent diastereomeric and enantiomeric excess. lookchem.com

The proposed mechanism for proline-catalyzed aldol reactions involves the formation of an enamine intermediate from the ketone and proline. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the proline catalyst. nih.gov The stereochemical outcome, favoring the R-configuration at the newly formed stereocenter when using (S)-proline, is rationalized by a transition state model where the methine group of the enamine attacks the re-face of the aldehyde's carbonyl group. nih.gov

Table 1: Proline-Catalyzed Asymmetric Aldol Reaction of Hydroxyacetone

| Aldehyde | Catalyst | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) | Reference |

| Cyclohexanecarboxaldehyde | L-Proline | >20:1 | >99% | lookchem.com |

| Various Aliphatic and Aromatic Aldehydes | Proline | Good to Excellent | Good to Excellent | rsc.org |

This table summarizes the effectiveness of proline catalysis in achieving high stereoselectivity in the synthesis of anti-1,2-diols.

Enantioselective Dihydroxylation Protocols (e.g., Sharpless Dihydroxylation Variants)

The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of enantioselective synthesis, providing a reliable method for converting prochiral olefins into vicinal diols with high enantiopurity. organic-chemistry.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the stereochemical outcome of the dihydroxylation. wikipedia.orgencyclopedia.pub

The choice between the pseudoenantiomeric ligands, dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), allows for the selective synthesis of either enantiomer of the diol product. wikipedia.org These ligands are often used in pre-packaged mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), which also include the oxidant and base required for the reaction. organic-chemistry.org

The mechanism proceeds through a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic osmate ester intermediate. numberanalytics.com Subsequent hydrolysis releases the chiral diol and regenerates the osmium catalyst. wikipedia.orgnumberanalytics.com The reaction is highly site-selective, typically reacting with the most electron-rich double bond in a polyene substrate. wikipedia.org

Table 2: Key Reagents in Sharpless Asymmetric Dihydroxylation

| Reagent | Function |

| Osmium Tetroxide (OsO₄) | Primary oxidant, forms the diol |

| Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) | Controls the enantioselectivity |

| Stoichiometric Oxidant (e.g., K₃Fe(CN)₆, NMO) | Regenerates the osmium catalyst |

| Base (e.g., K₂CO₃) | Maintains optimal pH for the reaction |

This table outlines the roles of the essential components in the Sharpless Asymmetric Dihydroxylation reaction.

Electrochemically Driven Stereoselective Synthesis of 1,2-Diol Derivatives

Electrochemical methods offer a sustainable and efficient alternative to traditional chemical synthesis, often avoiding the need for transition metal catalysts and stoichiometric chemical oxidants. nih.govchemrxiv.org An electrochemically driven strategy has been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes. nih.govrsc.org

This process involves the electrochemical oxidation of an alkene to its radical cation. chemrxiv.org In the presence of N,N-dimethylformamide (DMF), a nucleophilic attack occurs, leading to the formation of a protected diol. nih.govchemrxiv.org The stereoselectivity of the reaction, favoring the syn-diastereomer, is proposed to arise from the nucleophilic capture of a carbocation intermediate by a trifluoroacetate (B77799) ion, which directs the subsequent nucleophilic attack of DMF. nih.govchemrxiv.orgrsc.org This method provides a direct and operationally simple route to a variety of protected syn-1,2-diols in a single step. nih.govchemrxiv.org

Modular Synthetic Strategies for Chiral 1,2-Diols from Bulk Chemicals

A significant challenge in chemical synthesis is the development of methods to produce valuable chiral compounds from readily available and inexpensive bulk chemicals. A modular approach for the synthesis of enantioenriched 1,2-diols from ethane-1,2-diol (MEG) has been recently reported. nih.gov

This strategy relies on the temporary masking of the diol functionality as an acetonide. This protecting group serves to impart selectivity in a key C(sp³)–H functionalization step, allowing for the introduction of chirality in a controlled manner. nih.gov This method is versatile and allows for the preparation of 1,2-diols containing two stereogenic centers through diastereoselective C(sp³)–H functionalization. nih.gov The potential of this protocol is highlighted by its application in the late-stage functionalization of biologically active compounds and the synthesis of chiral ligands. nih.gov

The temporary masking of a diol as an acetonide is a critical element of the modular synthesis strategy. nih.gov This protection serves to differentiate the two hydroxyl groups and direct the subsequent chemical transformations. By masking the diol, a remote and otherwise inert C(sp³)–H bond can be selectively functionalized, a challenging but highly desirable transformation in organic synthesis. This approach opens up new avenues for the synthesis of complex chiral molecules from simple, abundant starting materials. nih.gov

Retrosynthetic Analysis in the Design of (R)-2-Ethoxypropane-1,2-diol Syntheses

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. paperswithcode.comamazonaws.com This process helps in identifying potential synthetic routes and key bond disconnections. amazonaws.com

For a target molecule like this compound, a retrosynthetic analysis would identify the key stereocenter and the ether linkage as primary points for disconnection. One logical disconnection is at the C-O bond of the ether, leading back to a chiral epoxide and ethanol. The chiral epoxide, in turn, can be derived from the corresponding alkene through an asymmetric epoxidation reaction.

Another key disconnection strategy for 1,2-diols is to break the C-C bond between the two hydroxyl-bearing carbons. This leads back to an aldehyde and a suitable one-carbon nucleophile. In the context of the previously discussed organocatalytic methods, this disconnection would point towards an aldol reaction between an aldehyde and a hydroxyketone derivative. lookchem.com

The Sharpless Asymmetric Dihydroxylation provides a powerful forward-synthetic transform that aligns with a retrosynthetic disconnection of the two C-O bonds of the diol, leading back to the corresponding alkene. wikipedia.org The choice of the specific alkene precursor would be guided by the desired stereochemistry of the final diol product.

Stereochemical Control and Enantiopurity in R 2 Ethoxypropane 1,2 Diol Synthesis

Strategies for Diastereo- and Enantioselectivity

The preparation of enantiomerically pure (R)-2-Ethoxypropane-1,2-diol can be approached through several established synthetic strategies. These methods are designed to selectively produce the desired (R)-enantiomer over its (S)-counterpart.

Asymmetric Epoxidation followed by Nucleophilic Ring-Opening: A powerful and widely used strategy involves the asymmetric epoxidation of a suitable achiral olefin. For instance, an allyl ether precursor can be subjected to Sharpless asymmetric epoxidation, which utilizes a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate (DET) ligand. libretexts.org By selecting the appropriate enantiomer of DET, either the (R,R)- or (S,S)-epoxide can be formed with high enantiomeric excess. libretexts.org Subsequent regioselective ring-opening of the resulting chiral epoxide with a hydroxide (B78521) source would yield the desired 1,2-diol. The choice of (+)-DET or (-)-DET dictates the stereochemistry of the final diol product.

Kinetic Resolution of Racemic Diols: Another effective approach is the kinetic resolution of a racemic mixture of 2-ethoxypropane-1,2-diol. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Biocatalytic kinetic resolution is particularly common, often employing enzymes like lipases. For example, Pseudomonas cepacia lipase (B570770) can be used to selectively acylate one enantiomer of a racemic 1,2-diol derivative in the presence of an acyl donor like vinyl acetate. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by standard chromatographic techniques.

Chiral Pool Synthesis: This strategy utilizes a readily available and enantiomerically pure starting material from nature's "chiral pool." For example, a chiral precursor such as (R)-glycidol could be used. The ethoxy group can be introduced by a ring-opening reaction of the epoxide with ethanol (B145695) under controlled conditions to ensure regioselectivity, yielding (R)-3-ethoxypropane-1,2-diol.

Chiral Induction Mechanisms in Catalytic and Biocatalytic Processes

The success of the aforementioned strategies hinges on the mechanism of chiral induction, which is the process by which a chiral influence directs the formation of a specific stereoisomer.

In Catalytic Processes: In metal-catalyzed reactions like the Sharpless epoxidation, the chiral ligand (diethyl tartrate) coordinates to the metal center (titanium) to form a chiral catalyst complex. This complex holds the substrate (the allylic alcohol) in a specific three-dimensional orientation, making one face of the double bond more sterically accessible to the oxidant than the other. libretexts.org This enforced asymmetry in the transition state directs the epoxidation to occur selectively on one face, leading to the formation of one enantiomeric epoxide in excess. libretexts.org

In Biocatalytic Processes: Biocatalysis utilizes enzymes, which are inherently chiral macromolecules. nih.gov In an enzymatic kinetic resolution using a lipase, the enzyme's active site provides a highly specific and chiral binding pocket. One enantiomer of the racemic 2-ethoxypropane-1,2-diol fits more favorably into this active site than the other. This preferential binding leads to a much faster rate of acylation for the favored enantiomer. The other enantiomer, being a poor fit, reacts very slowly or not at all, allowing for its isolation in high enantiomeric purity. nih.gov

Analytical Protocols for Enantiomeric Purity Determination

After a stereoselective synthesis, it is crucial to accurately determine the enantiomeric purity, or enantiomeric excess (e.e.), of the product. This is accomplished using specialized analytical techniques.

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted to determine enantiomeric purity. Since enantiomers are indistinguishable in an achiral solvent by NMR, a chiral derivatizing agent (CDA) is used to convert the enantiomeric diols into a mixture of diastereomers. nih.govscilit.com

A common protocol involves the derivatization of the chiral diol with an agent like 2-formylphenylboronic acid and an enantiopure amine. nih.gov This reaction forms a pair of diastereomeric iminoboronate esters. These diastereomers have different physical properties and, crucially, exhibit distinct and well-resolved signals in their ¹H NMR spectra. nih.govscilit.com By integrating the areas of these characteristic diastereotopic resonances, the ratio of the diastereomers can be calculated, which directly corresponds to the enantiomeric ratio of the original diol. nih.gov Other chiral boron agents and phosphorus-based CDAs have also been developed for this purpose. nih.govscilit.com

Table 1: General Protocol for NMR-based Enantiopurity Determination of Chiral Diols

| Step | Description |

|---|---|

| 1. Derivatization | The chiral diol is reacted with a chiral derivatizing agent (e.g., a chiral boronic acid) to form diastereomers. nih.gov |

| 2. NMR Acquisition | A high-resolution ¹H NMR spectrum of the diastereomeric mixture is acquired. |

| 3. Spectral Analysis | Well-resolved signals corresponding to each diastereomer are identified. |

| 4. Integration | The integral areas of the distinct signals for each diastereomer are measured. |

| 5. Calculation | The enantiomeric excess (% e.e.) is calculated from the ratio of the integrals. |

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for separating enantiomers and determining their purity. nih.govnih.gov This technique employs a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. sigmaaldrich.com

The principle of chiral HPLC is based on the differential interaction between the two enantiomers of the analyte and the chiral stationary phase. sigmaaldrich.com These interactions, which can include hydrogen bonding, dipole-dipole interactions, and inclusion complexing, lead to the formation of transient, diastereomeric complexes with different stabilities. sigmaaldrich.com As a result, one enantiomer travels through the column more slowly than the other, resulting in their separation and elution at different retention times. A detector, typically a UV detector, measures the concentration of each enantiomer as it elutes. The enantiomeric excess is then calculated by comparing the peak areas of the two enantiomers. sigmaaldrich.com A wide variety of CSPs are commercially available, based on materials like cyclodextrins or cellulose (B213188) and amylose (B160209) derivatives, allowing for the optimization of separations for different classes of chiral compounds, including diols. hplc.eu

Table 2: Principles of Chiral HPLC for Enantiomeric Excess Determination

| Principle | Description |

|---|---|

| Chiral Stationary Phase (CSP) | The HPLC column contains a chiral material that can interact differently with each enantiomer. sigmaaldrich.comhplc.eu |

| Differential Interaction | The two enantiomers form temporary, diastereomeric complexes with the CSP, leading to different strengths of interaction. |

| Separation | The enantiomer that interacts more weakly with the CSP travels through the column faster and elutes first. |

| Detection & Quantification | A detector measures the amount of each enantiomer, and the peak areas are used to calculate the enantiomeric excess (% e.e.). nih.gov |

Chemical Transformations and Derivatization of R 2 Ethoxypropane 1,2 Diol

Oxidative Cleavage Reactions of Vicinal Diols (e.g., Periodic Acid Cleavage)

Vicinal diols, such as (R)-2-ethoxypropane-1,2-diol, are susceptible to oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. This reaction breaks the diol into two smaller carbonyl-containing fragments (aldehydes or ketones). libretexts.orgucalgary.camasterorganicchemistry.commasterorganicchemistry.com A premier reagent for this transformation is periodic acid (HIO₄) or its salt, sodium periodate (B1199274) (NaIO₄). ucalgary.camasterorganicchemistry.comlibretexts.org

The reaction proceeds through a cyclic periodate ester intermediate. ucalgary.cawikibooks.org The nature of the resulting carbonyl compounds depends on the substitution pattern of the original diol. ucalgary.capearson.com For this compound, the primary alcohol at the C1 position would be oxidized to formaldehyde, while the secondary alcohol at the C2 position would yield an aldehyde, specifically 2-ethoxypropanal.

This type of cleavage is a powerful tool in structural elucidation, particularly for carbohydrates, as it allows for the systematic degradation of a molecule and analysis of the resulting fragments. libretexts.orgwikibooks.org The reaction is generally high-yielding and can be a viable alternative to ozonolysis for cleaving carbon-carbon bonds. libretexts.orglibretexts.org

Table 1: Products of Oxidative Cleavage of this compound

| Starting Material | Reagent | Product 1 | Product 2 |

| This compound | Periodic Acid (HIO₄) | Formaldehyde | 2-Ethoxypropanal |

Epoxide Formation from 1,2-Diols

1,2-diols can be converted into epoxides, which are three-membered cyclic ethers. wikipedia.orgmasterorganicchemistry.com This transformation is significant as epoxides are versatile synthetic intermediates. wikipedia.org While direct dehydration of a diol to an epoxide is not a standard method, a common strategy involves a two-step process. First, the diol is converted into a halohydrin, a compound with a halogen and a hydroxyl group on adjacent carbons. wikipedia.orgtransformationtutoring.com Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis (an SN2 reaction), where the alkoxide formed from the deprotonation of the alcohol displaces the halide to form the epoxide ring. wikipedia.orgtransformationtutoring.com

For this compound, this would involve selective conversion of one hydroxyl group into a good leaving group (like a tosylate) followed by base-induced ring closure of the remaining hydroxyl group. The stereochemistry of the starting diol influences the stereochemistry of the resulting epoxide.

Another method for converting 1,2-diols to epoxides involves the formation of a cyclic orthoacetate, followed by ring opening and base-mediated closure to yield the epoxide. acsgcipr.org This method is particularly useful for chiral diols. acsgcipr.org

Protection Group Strategies for Diols (e.g., Acetal (B89532)/Ketal Formation)

In multi-step syntheses, it is often necessary to temporarily "protect" the reactive diol functionality to prevent it from interfering with reactions at other sites in the molecule. uchicago.edubham.ac.uk A common and effective strategy for protecting 1,2-diols is the formation of cyclic acetals or ketals. libretexts.orgucalgary.caopenstax.org

This is typically achieved by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. openstax.orgyoutube.commasterorganicchemistry.com The reaction is reversible, and the equilibrium can be driven towards the acetal by removing the water that is formed during the reaction. libretexts.orgopenstax.org For example, reacting this compound with acetone (B3395972) in the presence of an acid catalyst would form a cyclic ketal known as an acetonide. pearson.com This five-membered ring structure effectively masks the two hydroxyl groups.

The choice of the protecting group is crucial and depends on the specific reaction conditions it needs to withstand. uchicago.edubham.ac.uk Acetonides, for instance, are stable to basic and nucleophilic reagents but are readily cleaved by treatment with aqueous acid to regenerate the diol. ucalgary.camasterorganicchemistry.com Other diols like ethylene (B1197577) glycol or 1,3-propanediol (B51772) can also be used to form cyclic acetals. libretexts.orgucalgary.ca

Table 2: Common Protecting Groups for 1,2-Diols

| Diol | Protecting Group Reagent | Protected Diol (Structure Type) | Deprotection Condition |

| This compound | Acetone | Isopropylidene acetal (Acetonide) | Aqueous Acid |

| This compound | Benzaldehyde | Benzylidene acetal | Hydrogenolysis or Acid |

| This compound | 2,2-Dimethoxypropane | Isopropylidene acetal (Acetonide) | Aqueous Acid |

Functional Group Interconversions of the Diol Moiety

The hydroxyl groups of this compound can undergo various functional group interconversions, which are fundamental transformations in organic synthesis. ub.eduvanderbilt.eduimperial.ac.ukscribd.com These reactions allow for the conversion of the alcohol functionality into other chemical groups, thereby expanding the synthetic utility of the parent molecule.

One common transformation is the conversion of the hydroxyl groups into better leaving groups, such as sulfonates (tosylates, mesylates) or halides. ub.eduvanderbilt.edu This is typically achieved by reacting the diol with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) or halogenating agents (e.g., thionyl chloride, phosphorus tribromide). ub.edu Once converted to a good leaving group, the position is activated for nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles such as azides, cyanides, and thiols. vanderbilt.edu

The hydroxyl groups can also be converted into ethers through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Furthermore, esterification can be carried out by reacting the diol with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These esters can later be hydrolyzed back to the alcohol, making this a useful protection strategy as well. bham.ac.uk

Selective functionalization of one hydroxyl group over the other (primary vs. secondary) can often be achieved by taking advantage of their differing steric and electronic properties. wiley-vch.de For instance, the primary alcohol is generally more reactive towards sterically hindered reagents. wiley-vch.de

Applications of R 2 Ethoxypropane 1,2 Diol As a Chiral Building Block in Research

Precursors for Complex Organic Molecules

The synthesis of enantiomerically pure complex organic molecules, particularly those with pharmaceutical applications, often relies on the use of chiral building blocks. Optically pure 1,2-diols, such as derivatives of propane-1,2-diol, are recognized as privileged structural motifs in the synthesis of natural products and pharmaceuticals. nih.govnih.gov These diols serve as key intermediates in the preparation of a variety of drugs. For instance, chiral 1,2-diols are foundational to the synthesis of medications like dapoxetine, ezetimibe, and atomoxetine. nih.gov

The strategic importance of chiral diols is further highlighted in the synthesis of complex molecules like the immunosuppressant FTY720 (Fingolimod). The core of FTY720 is a 2-substituted 2-aminopropane-1,3-diol, underscoring the utility of functionalized diols in constructing intricate molecular architectures with significant biological activity. While direct synthesis of these specific drugs from (R)-2-Ethoxypropane-1,2-diol is not explicitly detailed in the reviewed literature, the established role of similar chiral diols strongly suggests its potential as a valuable precursor in the synthesis of novel and existing complex organic molecules. The presence of the ethoxy group offers a handle for further chemical modification, potentially allowing for the creation of new analogues of known drugs or entirely new classes of bioactive compounds.

Chiral Ligands and Auxiliaries in Asymmetric Catalysis Research

Asymmetric catalysis, a field that utilizes chiral catalysts to produce specific enantiomers of a desired product, heavily relies on the availability of effective chiral ligands and auxiliaries. Chiral diols are a well-established class of compounds used in the preparation of these crucial catalytic components. nih.govnih.gov

Research has demonstrated the successful design and synthesis of various chiral ligands derived from different chiral backbones, such as [2.2]paracyclophane-based structures. dicp.ac.cn These ligands have proven effective in reactions like the nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones. While the direct synthesis of these specific ligands from this compound is not documented, the principles of ligand design suggest its potential as a starting material. The diol functionality of this compound can be readily converted into other functional groups necessary for coordinating with metal centers, a key feature of many catalytic systems. The inherent chirality of the molecule would be transferred to the resulting ligand, influencing the stereochemical outcome of the catalyzed reaction.

The development of novel chiral ligands is an ongoing pursuit in chemical research, and the use of readily available chiral building blocks like this compound could provide a straightforward entry into new classes of ligands with unique steric and electronic properties.

Scaffolds for Advanced Materials and Functional Systems Research

The application of this compound extends beyond traditional organic synthesis into the realm of materials science and biochemistry, where its chiral nature and functional groups can be exploited to create sophisticated systems.

Development of Poly(glycidol) Hydrogels for Biomedical Research

Poly(glycidol)s are a class of polymers that have garnered significant interest for biomedical applications due to their biocompatibility and water solubility. The synthesis of these polymers often involves the ring-opening polymerization of glycidol (B123203) or its derivatives. researchgate.netrsc.org The resulting polyethers possess pendant hydroxyl groups that can be further functionalized to create hydrogels with tunable properties for applications such as drug delivery and tissue engineering.

The selective ring-opening polymerization of glycidyl (B131873) esters has been shown to be a versatile method for producing well-defined polyglycerols. rsc.org This suggests that this compound, after conversion to a suitable glycidyl derivative (e.g., by protecting one of the hydroxyl groups and converting the other to an epoxide), could serve as a monomer in such polymerizations. The ethoxy group would be incorporated into the polymer side chain, potentially influencing the physical and chemical properties of the resulting hydrogel, such as its hydrophobicity, swelling behavior, and interaction with biological molecules. The controlled polymerization of a chiral monomer like an ethoxy-substituted glycidol derivative could also lead to stereoregular polymers with unique self-assembly properties.

Components in Bio-based Solvent Systems

The push for greener and more sustainable chemical processes has led to increased research into bio-based solvents. Propylene glycol (1,2-propanediol), derivable from renewable resources like corn starch, is considered a promising green solvent. teknoscienze.com As this compound is a derivative of 1,2-propanediol, it shares the potential to be a component of environmentally friendly solvent systems.

Research into bio-based solvents has explored the synthesis and properties of various derivatives of renewable diols, such as 2,3-butanediol (B46004) and 1,2-propanediol. mdpi.comresearchgate.net The conversion of these diols into ethers and other derivatives is a strategy to fine-tune their solvent properties, such as polarity and boiling point. The ethoxy group in this compound would alter its solvent characteristics compared to the parent diol, potentially making it a suitable component for specific applications where different solvency or miscibility is required. While direct studies on this compound as a bio-based solvent are not prevalent, the general trend in the field suggests its potential in this area.

Analytes and Acceptor Substrates in Biochemical Reactions

The chiral nature and diol functionality of this compound make it a potential substrate or analyte in various biochemical reactions, particularly those involving enzymes that act on alcohols and diols.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the oxidation of alcohols to aldehydes or ketones. nih.govnih.gov These enzymes are often stereospecific, meaning they preferentially react with one enantiomer of a chiral alcohol. This property is exploited in the enzymatic resolution of racemic mixtures to obtain enantiomerically pure compounds. It is plausible that an alcohol dehydrogenase could selectively oxidize one of the hydroxyl groups of this compound, or that it could be used in the kinetic resolution of a racemic mixture of 2-ethoxypropane-1,2-diol.

Furthermore, dioxygenase enzymes are known to catalyze the cis-dihydroxylation of aromatic and other unsaturated compounds, producing chiral diols. While this is a synthetic route to diols, the reverse reaction or the further transformation of diols by other enzymes is also an area of active research. The study of how enzymes interact with and transform small chiral molecules like this compound can provide valuable insights into enzyme mechanisms and substrate specificity.

Computational Studies and Mechanistic Insights Relevant to R 2 Ethoxypropane 1,2 Diol

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies on Biocatalytic Mechanisms

While direct QM/MM studies specifically targeting (R)-2-ethoxypropane-1,2-diol are not extensively documented, the biocatalytic mechanisms for the formation of similar 1,2-diols have been computationally investigated. These studies, particularly on epoxide hydrolases and haloalkane dehalogenases, offer significant insights into the potential enzymatic routes to this compound.

Epoxide hydrolases (EHs) catalyze the hydrolysis of epoxides to their corresponding vicinal diols. A QM/MM study on limonene (B3431351) 1,2-epoxide hydrolase (LEH) revealed a concerted general acid catalysis mechanism involving an Asp-Arg-Asp catalytic triad. nih.gov The calculations showed different activation barriers for the nucleophilic attack on the two epoxide carbons, explaining the regioselectivity of the enzyme. nih.gov Similarly, QM/MM simulations of soluble epoxide hydrolase (sEH) have been used to analyze the factors determining reactivity and selectivity. nih.govacs.org These studies highlight the importance of the protein environment, including specific hydrogen bonding interactions and the protonation state of key residues like histidine, in controlling the reaction. nih.govacs.org For instance, in murine sEH, QM/MM calculations identified that interactions with Tyr381 and Tyr465, and the protonation state of His523 are crucial for selectivity. acs.org

Another relevant class of enzymes is the haloalkane dehalogenases, which can convert haloalcohols to diols. QM/MM studies on haloalkane dehalogenase LinB have elucidated its catalytic degradation ability. rsc.org The reaction proceeds via a two-step mechanism involving dechlorination and hydrolyzation, with the SN2 dechlorination being the rate-determining step. rsc.org Computational evidence has confirmed the experimentally proposed reaction pathway at a molecular level. rsc.org Furthermore, studies on the haloalkane dehalogenase from Xanthobacter autotrophicus (DhlA) have used multiscale modeling to investigate the catalytic mechanism of 1,2-dichloroethane (B1671644) dehalogenation, which involves a bimolecular nucleophilic substitution followed by hydrolysis to form the alcohol. acs.org

These computational investigations into analogous enzyme systems provide a framework for understanding how this compound could be synthesized biocatalytically. The key factors influencing stereoselectivity and reaction rates, such as the precise arrangement of catalytic residues and the nature of the active site, can be extrapolated to design or discover enzymes for the efficient production of this specific diol.

Table 1: Calculated Activation Barriers in Biocatalytic Reactions Relevant to Diol Synthesis

| Enzyme System | Reaction Step | QM/MM Method | Calculated Activation Barrier (kcal/mol) | Reference |

| Limonene 1,2-Epoxide Hydrolase | Nucleophilic attack on more substituted carbon | B3LYP/6-31G(d,p)//CHARMM | 16.9 | nih.gov |

| Limonene 1,2-Epoxide Hydrolase | Nucleophilic attack on less substituted carbon | B3LYP/6-31G(d,p)//CHARMM | 25.1 | nih.gov |

| Soluble Epoxide Hydrolase (murine) | Ring opening of trans-diphenylpropene oxide | AM1/CHARMM22 | Lower for phenyl attack | nih.gov |

| Haloalkane Dehalogenase LinB | Dechlorination of 1-chlorobutane | QM/MM | 17.0 | rsc.org |

| Haloalkane Dehalogenase (DhlA) | Dehalogenation of 1,2-dichloroethane | ωB97X-D/6-311+G(d,p)/SMD | Consistent with experimental data | acs.org |

Transition State Analysis in Asymmetric Synthesis

The Sharpless asymmetric dihydroxylation is a cornerstone of enantioselective synthesis, allowing for the conversion of prochiral olefins into chiral 1,2-diols with high enantioselectivity. organic-chemistry.org Computational studies have been instrumental in understanding the mechanism and the origin of stereoselectivity in this reaction, providing insights that are directly applicable to the synthesis of this compound.

The mechanism of the Sharpless dihydroxylation involves the formation of a complex between osmium tetroxide and a chiral ligand, typically derived from cinchona alkaloids. chem-station.com This complex then reacts with the alkene. chem-station.com There has been considerable debate about the exact nature of the addition step, with proposals for both a [3+2]-cycloaddition and a [2+2]-cycloaddition followed by rearrangement. organic-chemistry.org Quantum chemical calculations have generally shown the [3+2]-addition pathway to be energetically more favorable. organic-chemistry.org

The chiral ligands, such as (DHQD)₂PHAL and (DHQ)₂PHAL, create a chiral pocket around the osmium catalyst, directing the approach of the alkene and leading to the observed enantioselectivity. chem-station.com Transition state modeling, often using a combination of quantum mechanics and molecular mechanics, has been employed to rationalize the stereochemical outcome. acs.org These models consider the non-covalent interactions, such as π-π stacking between the substrate (especially those containing aryl groups) and the ligand, which can significantly influence both reactivity and selectivity. chem-station.com

For the synthesis of this compound, the precursor would be 2-ethoxypropene (B49133). According to the empirical rules of Sharpless asymmetric dihydroxylation, the choice of AD-mix-β, which contains the (DHQD)₂PHAL ligand, would be predicted to yield the (R)-diol. Computational transition state analysis would involve modeling the approach of 2-ethoxypropene to the osmium-ligand complex and calculating the energies of the competing transition states that lead to the (R) and (S) enantiomers. The difference in these activation energies would determine the enantiomeric excess of the product.

Table 2: Key Aspects of Sharpless Asymmetric Dihydroxylation

| Feature | Description | Reference |

| Reaction Type | Enantioselective preparation of 1,2-diols from prochiral olefins. | organic-chemistry.org |

| Catalyst | Osmium tetroxide with a chiral ligand. | chem-station.com |

| Chiral Ligands | Derivatives of dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ). | chem-station.com |

| Mechanism | Believed to proceed via a [3+2]-cycloaddition. | organic-chemistry.org |

| Source of Selectivity | Chiral environment created by the ligand directs the olefin approach. | chem-station.com |

Reaction Pathway Elucidation for Diol Transformations

Computational chemistry is also invaluable for elucidating the reaction pathways of transformations that diols like this compound can undergo, such as dehydration and rearrangements.

Studies on the dehydration of diols have revealed complex reaction mechanisms. For instance, the hydrothermal dehydration of cyclic 1,2-diols has been shown to proceed through both E1 and E2 elimination mechanisms, with intramolecular hydrogen bonding playing a crucial role in influencing the balance between these pathways. elsevierpure.comnih.gov Computational modeling of ethanol (B145695) dehydration on titania nanoclusters has identified the lowest energy reaction coordinates, involving the transfer of a β-hydrogen to an adjacent oxygen atom. researchgate.net Such studies provide a detailed picture of the bond-making and bond-breaking processes and the associated energy barriers.

Pinacol-type rearrangements are another common transformation for 1,2-diols, typically catalyzed by acid. youtube.comyoutube.com These reactions involve the protonation of a hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-alkyl or -aryl shift. Computational studies, often using density functional theory (DFT), have been employed to investigate the mechanism and stereoselectivity of these rearrangements. For example, a DFT study on a chiral phosphoric acid-catalyzed asymmetric pinacol (B44631) rearrangement identified key hydrogen bonding interactions between the substrate and the catalyst in the transition state, which were responsible for the high enantioselectivity. conicet.gov.ar

For this compound, computational methods could be used to model its acid-catalyzed dehydration. This would involve mapping out the potential energy surface for various pathways, such as the formation of an enol ether or an aldehyde/ketone, and identifying the most favorable route by calculating the activation energies for each step. Similarly, the potential for rearrangement reactions could be assessed by modeling the formation of carbocation intermediates and the subsequent migration of adjacent groups.

Table 3: Computationally Studied Transformations of Diols and Related Alcohols

| Transformation | System Studied | Computational Method | Key Insight | Reference |

| Dehydration | Cyclic 1,2- and 1,4-cyclohexanediols | Not specified in abstract | Hydrogen bonding influences the E1/E2 mechanism balance. | elsevierpure.com |

| Dehydration | Ethanol on (TiO₂)n nanoclusters | CCSD(T)/aug-cc-pVDZ(-PP(Ti)) // B3LYP/DZVP2 | Prediction of lowest energy reaction coordinates. | researchgate.net |

| Pinacol Rearrangement | Indolyl alcohol | Density Functional Theory (DFT) | Key hydrogen bonds in the transition state control enantioselectivity. | conicet.gov.ar |

| Cloke–Wilson Rearrangement | Donor-acceptor cyclopropanes | Density Functional Theory (DFT) | Stepwise mechanism involving a zwitterionic intermediate. | nih.gov |

Future Directions and Perspectives in R 2 Ethoxypropane 1,2 Diol Research

Greener and More Efficient Synthesis

A significant focus of future research will be the development of more sustainable and atom-economical routes to synthesize (R)-2-ethoxypropane-1,2-diol and other chiral diols. researchgate.netnih.gov Traditional methods often rely on expensive or toxic metal catalysts and may suffer from low regioselectivity. researchgate.netnih.gov The goal is to create processes that are not only environmentally friendly but also highly efficient, minimizing waste and maximizing the incorporation of starting materials into the final product. nih.gov

One promising approach is the use of biocatalysts, which can operate under mild conditions and often exhibit high stereoselectivity. rsc.orgresearchgate.net Another avenue is the development of catalytic systems that utilize abundant and non-toxic metals. The concept of "atom economy" will be central, aiming for synthetic pathways where the majority of the atoms from the reactants are incorporated into the desired product. nih.govacs.org

| Approach | Description | Potential Advantages |

| Biocatalysis | Utilizes enzymes or whole microorganisms to catalyze the synthesis. rsc.orgresearchgate.net | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Earth-Abundant Metal Catalysis | Employs catalysts based on common and non-toxic metals. | Lower cost, reduced environmental impact compared to rare or toxic metals. |

| Atom-Economical Reactions | Designs synthetic routes that maximize the incorporation of reactant atoms into the final product. nih.govacs.org | Reduced waste, increased efficiency. |

Advancing Catalytic Systems for Stereoselectivity

Achieving high stereoselectivity is crucial in the synthesis of chiral molecules like this compound. numberanalytics.com Future research will focus on exploring novel catalytic systems to enhance this selectivity. This includes the design of new chiral ligands for metal-based catalysts and the development of innovative organocatalysts. nih.govsigmaaldrich.com

The dihydroxylation of alkenes is a key reaction for producing diols, and significant effort is being directed towards improving its stereochemical control. numberanalytics.comorganic-chemistry.orgthieme-connect.com Researchers are investigating the influence of various reaction parameters, such as the catalyst structure, solvent, and temperature, on the stereochemical outcome. numberanalytics.comacs.org The development of bimetallic catalyst systems is also a promising area, as they can offer unique reactivity and selectivity. acs.org

| Catalytic System | Focus of Research | Desired Outcome |

| Chiral Metal Catalysts | Design of new ligands to create a more effective chiral environment around the metal center. nih.gov | Higher enantiomeric excess (e.e.) and diastereoselectivity. |

| Organocatalysts | Development of small organic molecules that can catalyze the reaction with high stereocontrol. nih.govsigmaaldrich.com | Metal-free and environmentally benign synthesis with excellent stereoselectivity. |

| Bimetallic Systems | Exploring the synergistic effects of two different metals in a single catalytic system. acs.org | Enhanced reactivity, selectivity, and catalyst stability. |

Broadening Chemical Transformations and Derivatizations

Expanding the range of chemical transformations and derivatizations of this compound will unlock its potential for creating a wider variety of complex molecules. harvard.edu The hydroxyl groups of the diol can be selectively protected or activated to allow for further chemical modifications. nih.govnih.gov

Future work will likely involve exploring new reactions that can be performed on the diol scaffold, leading to the synthesis of novel derivatives with unique properties. The use of chiral derivatizing agents will continue to be important for both the synthesis and the analysis of the enantiomeric purity of these compounds. rsc.orgresearchgate.netnih.gov

Uncovering New Applications as a Chiral Building Block

This compound and other chiral diols are considered valuable chiral building blocks, or synthons, in asymmetric synthesis. google.comportico.org They serve as starting materials for the construction of more complex chiral molecules, including pharmaceuticals and natural products. nih.govbuchler-gmbh.com

The discovery of novel applications for this compound as a chiral building block is a key area for future research. This involves identifying new target molecules that can be synthesized efficiently using this synthon. researchgate.net Its use in the synthesis of biologically active compounds, such as immunosuppressive agents, highlights its potential in medicinal chemistry. nih.gov The development of synthetic routes to access both enantiomers of a chiral building block is also highly desirable, as it allows for the evaluation of the biological activity of both stereoisomers. portico.org

The continued exploration of the synthetic utility of this compound will undoubtedly lead to the development of new and efficient routes to important chiral molecules.

Q & A

Q. What are the recommended safety protocols for handling (R)-2-Ethoxypropane-1,2-diol in laboratory settings?

- Methodological Answer : this compound requires standard laboratory safety practices. While it is not classified as hazardous under current regulations, precautions include:

- Skin/Eye Contact : Wash with soap and water for skin exposure; irrigate eyes with water for ≥10 minutes if contaminated .

- Inhalation : Move to fresh air and seek medical attention if respiratory distress occurs .

- Spill Management : Collect contaminated water separately to prevent environmental release. Use personal protective equipment (PPE) during cleanup .

- Storage : No specific restrictions, but store away from drains or water sources to avoid environmental contamination .

Q. How can researchers ensure the enantiomeric purity of this compound during synthesis?

- Methodological Answer : Enantiomeric purity is critical for stereospecific applications. Methods include:

- Chiral Catalysts : Use (R,R)- or (S,S)-Jacobson catalysts to control stereochemistry during diol synthesis, as demonstrated in analogous cyclopropane-diol systems .

- Chromatographic Analysis : Employ chiral stationary phase HPLC or GC-MS to verify enantiomeric excess (ee). For example, deuterated internal standards (e.g., d₅-3-MCPD) improve quantification accuracy in complex matrices .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- GC-MS with Derivatization : Use silylation reagents (e.g., BSTFA) to enhance volatility of polar impurities. This method achieves detection limits ≤5 µg/kg for chloropropanediol analogs .

- Pressurized Liquid Extraction (PLE) : Coupled with in situ derivatization, this protocol minimizes matrix interference in complex samples like oils or biological fluids .

Advanced Research Questions

Q. How do environmental factors (e.g., pH, microbial activity) influence the stability of this compound in silage or agricultural matrices?

- Methodological Answer : Stability studies in silage reveal:

- Additive Effects : Propane-1,2-diol concentrations correlate negatively with lactic acid (r = -0.58, p = 0.0078) when microbial additives (e.g., additive A) are used, suggesting competitive metabolic pathways .

- pH Dependency : Optimal stability occurs at pH 3.6–3.9, where microbial degradation (e.g., butyric acid production) is suppressed .

- Experimental Design : Conduct longitudinal studies with controlled pH and additive treatments, using ANOVA to assess statistical significance of diol degradation rates.

Q. How can researchers resolve contradictions in genotoxicity data for structurally related diols (e.g., benzene-1,2-diol vs. propane-1,2-diol)?

- Methodological Answer :

- Mechanistic Studies : Compare in vitro assays (e.g., Ames test) and in vivo models to differentiate direct DNA damage (e.g., benzene-1,2-diol’s "Muta 2" classification) from metabolic byproducts .

- Threshold of Toxicological Concern (TTC) : For this compound, calculate exposure limits using TTC thresholds for DNA-reactive mutagens (e.g., 0.15 µg/day for carcinogens) .

- Metabolite Profiling : Use LC-HRMS to identify reactive intermediates (e.g., α-bromohydrin derivatives) that may explain discrepancies in toxicity profiles .

Q. What experimental strategies optimize the synthesis of this compound derivatives for pharmaceutical applications?

- Methodological Answer :

- Stereoselective Alkylation : Employ ethoxy-group introduction via Mitsunobu reaction with (R)-configured precursors, as shown in triazole-diol antifungal agents .

- Yield Improvement : Optimize solvent systems (e.g., CHCl₃ for diol crystallization) and reaction times (e.g., 73% yield achieved in cyclopropane-diol synthesis) .

- Byproduct Mitigation : Monitor side reactions (e.g., epoxide formation) using real-time FTIR spectroscopy .

Data Interpretation and Conflict Resolution

Q. How should researchers address variability in propane-1,2-diol concentrations observed across silage studies using different additives?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to silage datasets (e.g., lactic acid, acetic acid, diol levels) to identify additive-specific metabolic clusters .

- Controlled Fermentation Trials : Replicate conditions with standardized additives (A vs. B) and measure diol kinetics via NMR or enzymatic assays.

- Statistical Thresholds : Use Bonferroni correction for multiple comparisons (e.g., p < 0.001 for additive A vs. control) to reduce Type I errors .

Q. What methodologies validate the absence of genotoxic metabolites in this compound under physiological conditions?

- Methodological Answer :

- Metabolomics Screening : Incubate this compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS. Compare profiles to known genotoxicants (e.g., benzene-1,2-diol) .

- Comet Assay : Assess DNA damage in human hepatoma (HepG2) cells exposed to diol metabolites (e.g., 3-bromolactate) at physiologically relevant concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.